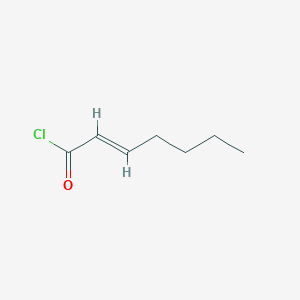

(E)-hept-2-enoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

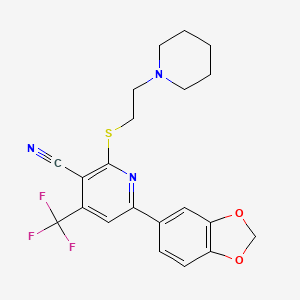

Organochlorine compounds, or organochlorides, are organic compounds containing at least one covalently bonded atom of chlorine . The specific structure and properties of “(E)-hept-2-enoyl chloride” would depend on the exact arrangement and bonding of the chlorine atom within the molecule.

Synthesis Analysis

The synthesis of organochlorine compounds can vary widely depending on the specific compound. Generally, they can be synthesized through various methods such as substitution reactions, addition reactions, or electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of organochlorine compounds is determined by the arrangement of the carbon and chlorine atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to analyze the molecular structure .Chemical Reactions Analysis

Organochlorine compounds can undergo various types of chemical reactions, including but not limited to substitution reactions, elimination reactions, and coupling reactions . The specific reactions that “(E)-hept-2-enoyl chloride” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis

The physical and chemical properties of organochlorine compounds can vary widely. These properties can include melting point, boiling point, density, solubility, and reactivity . The specific properties of “(E)-hept-2-enoyl chloride” would depend on its specific structure.Aplicaciones Científicas De Investigación

Skeletal Rearrangement Studies (E)-hept-2-enoyl chloride is involved in the skeletal rearrangement of specific acid derivatives under acidic conditions. This transformation leads to the formation of novel structures, contributing to the understanding of chemical reaction mechanisms (Kobayashi et al., 1992).

Free Radical Addition Reactions It plays a role in free radical addition reactions. Chlorocarbonylmethanesulphonyl chloride reacts with hept-1-ene to produce γ-chlorononanoyl chloride, demonstrating the reactivity of (E)-hept-2-enoyl chloride in such processes (Goldwhite et al., 1964).

Oligomeric Bis-acid Chloride Synthesis This compound is also instrumental in the synthesis of oligomeric bis-acid chlorides (OBACs) used as nucleophile scavengers. This application is crucial in various chemical syntheses and purification processes (Moore et al., 2003).

Exploring Conjugative Electronic Effects (E)-hept-2-enoyl chloride helps study conjugative electronic effects in chemical compounds. For example, exploring the electron-donating conjugative effect on transient diradical transition structures in thermal reactions (Leber et al., 2013).

Synthesis of Fungal Metabolites It's used in the synthesis of unique fungal metabolites exhibiting biological activities such as anti-juvenile-hormone and insecticidal properties. This aspect is significant for agricultural and pharmacological research (Cantín et al., 1999).

Drug Action Mechanism Studies While avoiding direct drug use and side effects, (E)-hept-2-enoyl chloride contributes to understanding the mechanisms of drug action, like its role in the study of enoyl reductase (ENR), an enzyme targeted by certain antibacterial drugs (Baldock et al., 1996).

Synthesis of Photoreactive Polymers The compound is integral in synthesizing photoreactive polymers like Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), where it undergoes a photo-Fries rearrangement. This application is critical for developing materials with altered refractive indices and surface properties for optical applications (Griesser et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-hept-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDBNPUNYZYECN-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-hept-2-enoyl chloride | |

CAS RN |

76875-23-5 |

Source

|

| Record name | 76875-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

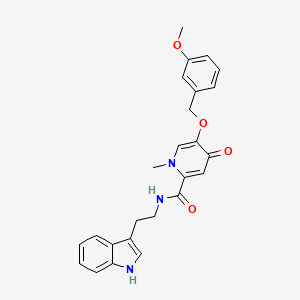

![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)

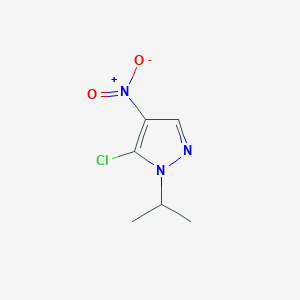

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

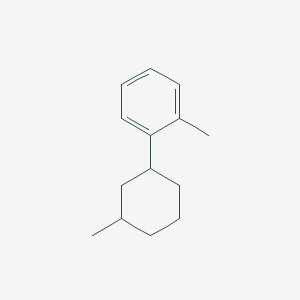

![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)